Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

Catalog No.
S3342592
CAS No.
58610-61-0
M.F
C10H10N2O3
M. Wt
206.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2...

CAS Number

58610-61-0

Product Name

Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

IUPAC Name

ethyl 5-cyano-4-methyl-6-oxo-1H-pyridine-2-carboxylate

Molecular Formula

C10H10N2O3

Molecular Weight

206.2 g/mol

InChI

InChI=1S/C10H10N2O3/c1-3-15-10(14)8-4-6(2)7(5-11)9(13)12-8/h4H,3H2,1-2H3,(H,12,13)

InChI Key

SRAULGKDQYDQCY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C(=O)N1)C#N)C

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=O)N1)C#N)C

Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is a chemical compound with the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol. This compound features a pyridine ring structure with various functional groups, including a cyano group, a carbonyl group, and an ethyl ester. It is identified by the CAS number 58610-61-0 and is known for its potential applications in medicinal chemistry and organic synthesis .

There is no current scientific research available on the specific mechanism of action of EMC. However, as a DHP, it has the potential to interact with calcium channels in cells, similar to other DHPs used as calcium channel blockers [].

Information on the specific safety hazards of EMC is limited. However, as a general guideline, DHPs can exhibit some toxicity and should be handled with care following standard laboratory safety protocols [].

Calcium Channel Modulation Research

One area of study investigates the potential of EC4M-OCO2Et to interact with calcium channels. Calcium channels are proteins embedded in cell membranes that regulate the flow of calcium ions into cells. They play a critical role in many cellular processes, including muscle contraction, neurotransmission, and hormone secretion. [PubChem, Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate, ]

Some 1,6-dihydropyridines have been shown to act as calcium channel modulators. For instance, certain drugs belonging to this class, known as calcium channel blockers, are used to treat cardiovascular diseases such as high blood pressure and angina. [NCBI bookshelf, Calcium Channel Blockers, ] Research on EC4M-OCO2Et explores whether this compound might have similar properties and potential applications.

Typical for compounds containing cyano and carbonyl functionalities. Notably, it can undergo:

  • Nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon of the carbonyl group.
  • Cyclization reactions, which may lead to the formation of more complex structures.
  • Hydrolysis, where the ester group can be converted into a carboxylic acid under acidic or basic conditions.

These reactions are significant in synthetic organic chemistry for constructing complex molecules .

The biological activities of ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate have been explored in various studies. It has shown potential as an:

  • Antimicrobial agent, exhibiting activity against certain bacterial strains.
  • Antitumor compound, with preliminary studies suggesting it may inhibit cancer cell proliferation.
  • CNS-active molecule, indicating possible effects on the central nervous system, although further research is needed to clarify these effects and mechanisms .

Several methods have been developed for synthesizing ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate:

  • Condensation Reactions: Utilizing appropriate aldehydes or ketones with cyanoacetic acid and ethyl acetoacetate under acidic conditions.
  • Cyclization Techniques: Involving the reaction of substituted pyridines with malonic acid derivatives in the presence of a catalyst.
  • Multi-step Synthesis: Combining several reactions to introduce different functional groups sequentially, providing a route to obtain this compound from simpler starting materials .

Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate has several notable applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceutical agents, particularly in developing drugs targeting bacterial infections and cancer.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity against pests and pathogens.
  • Chemical Research: Employed as a building block in organic synthesis for creating more complex organic molecules .

Interaction studies involving ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate focus on its binding properties with biological targets. Preliminary data suggest that it may interact with specific enzymes or receptors involved in disease pathways. These interactions are crucial for understanding its therapeutic potential and guiding further drug development efforts .

Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl cyanoacetateContains cyano and ester functional groupsCommonly used in organic synthesis
4-MethylpyridineSimple pyridine derivativeLacks the cyano and carbonyl functionalities
2-CyanoacrylateCyano group attached to an acrylatePrimarily used as adhesives
3-CyanopyridineCyano group at position three on pyridineDifferent position of cyano group

Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to its specific combination of functional groups that confer distinct biological activities and synthetic utility compared to these similar compounds .

XLogP3

0.5

Other CAS

58610-61-0

Wikipedia

NSC122408

Dates

Modify: 2023-08-19

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